molecular formula C6H6BrF3O B2974424 2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone CAS No. 1382999-80-5

2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone

Cat. No.: B2974424
CAS No.: 1382999-80-5
M. Wt: 231.012
InChI Key: VYQMLAMIFLIUAE-UHFFFAOYSA-N
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Description

2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone (CAS 1382999-80-5) is a high-purity brominated ketone supplied with a typical purity of 98% and is intended for research applications only . This compound features a unique structure with a reactive bromoacetyl group and a rigid 1-(trifluoromethyl)cyclopropyl moiety. The molecular formula is C 6 H 6 BrF 3 O, and it has a molecular weight of 231.01 g/mol . The primary value of this compound lies in its role as a versatile synthetic intermediate, particularly in the construction of novel heterocyclic compounds . Its high reactivity makes it a key building block in medicinal chemistry for developing potential therapeutics. For example, it has been cited in patent literature related to the synthesis of pyrrol derivatives investigated as inhibitors of apolipoprotein L-1, as well as other new heterocyclic compounds . From a chemical perspective, the structure combines two key features. The bromoketone group is a highly electrophilic site, making the compound an excellent substrate for nucleophilic substitution reactions and cyclizations. Simultaneously, the 1-(trifluoromethyl)cyclopropyl group is a sought-after motif in drug design. The cyclopropane ring provides rigidity to lock molecular conformations, while the trifluoromethyl group can enhance metabolic stability, influence lipophilicity, and fine-tune the compound's overall absorption, distribution, metabolism, and excretion (ADME) profile . This combination makes it a valuable precursor for synthesizing more complex molecules with potential bioactivity. For safe handling, please refer to the relevant Safety Data Sheet. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Recommended storage is at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3O/c7-3-4(11)5(1-2-5)6(8,9)10/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQMLAMIFLIUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1382999-80-5
Record name 2-bromo-1-[1-(trifluoromethyl)cyclopropyl]ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone typically involves the bromination of 1-[1-(trifluoromethyl)cyclopropyl]ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones.

    Reduction: Formation of 2-bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanol.

    Oxidation: Formation of 2-bromo-1-[1-(trifluoromethyl)cyclopropyl]acetic acid.

Scientific Research Applications

2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone is used in various scientific research applications, including:

    Organic synthesis: As a building block for the synthesis of complex organic molecules.

    Medicinal chemistry: In the development of pharmaceuticals and bioactive compounds.

    Material science: As a precursor for the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Example Compounds :

  • 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 383-53-9): Features a para-trifluoromethylphenyl group instead of a cyclopropyl ring.
  • 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone (CAS 1131605-31-6): Structural isomer with bromine and trifluoromethyl groups on adjacent positions of the phenyl ring.
Property 2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone
Molecular Formula Not explicitly provided C₉H₆BrF₃O C₉H₆BrF₃O
Molecular Weight (g/mol) Not explicitly provided 267.05 267.04
Boiling Point (°C) Not available Not reported 258.8 (predicted)
Density (g/cm³) Not available Not reported 1.564 (predicted)
Key Structural Feature Cyclopropyl + trifluoromethyl Para-trifluoromethylphenyl Ortho-bromo, para-trifluoromethylphenyl

Key Differences :

  • Applications : Phenyl-based analogs are widely used in pharmaceutical intermediates (e.g., Vilsmeier-Haak reactions for heterocyclic synthesis) , whereas cyclopropyl derivatives may offer unique regioselectivity in cycloadditions or enzyme inhibition studies .

Cyclopropyl Derivatives with Varied Substituents

Example Compounds :

  • 1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone (CAS MFCD30147295): Contains a bromo-fluorophenyl group attached to the cyclopropane .
  • 1-[1-[(Dimethylamino)methyl]cyclopropyl]ethanone (CAS 1174279-71-0): Cyclopropyl ring modified with a dimethylaminomethyl group .
Property This compound 1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone
Molecular Weight Not explicitly provided 257.1
Physical State Likely liquid or low-melting solid Liquid (room temperature)
Key Functional Groups Trifluoromethyl, α-bromo ketone Bromo, fluoro, cyclopropyl

Key Differences :

  • Substituent Effects : The trifluoromethyl group enhances electrophilicity at the ketone compared to halogenated aryl-cyclopropyl derivatives.
  • Synthetic Utility : Bromo-fluorophenyl cyclopropyl ketones are intermediates in chiral drug synthesis, whereas trifluoromethylcyclopropyl variants may serve in fluorinated agrochemicals .

Polyhalogenated and Multi-Substituted Analogues

Example Compound :

  • 2-Bromo-1-[3,5-di(trifluoromethyl)phenyl]ethan-1-one (CAS 131805-94-2): Features two trifluoromethyl groups on the phenyl ring .
Property This compound 2-Bromo-1-[3,5-di(trifluoromethyl)phenyl]ethanone
Molecular Formula Not explicitly provided C₁₀H₅BrF₆O
Molecular Weight Not explicitly provided 327.05
Applications Potential intermediate in fluorinated compounds High electron deficiency for catalysis or material science

Key Differences :

  • Electron-Withdrawing Capacity : The di-trifluoromethylphenyl group creates a stronger electron-deficient aromatic system compared to the cyclopropyl analog, favoring reactions like Friedel-Crafts acylations .

Hydroxy- and Methoxy-Substituted Bromoethanones

Example Compounds :

  • 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS 126581-65-5): Contains hydroxyl and fluoro groups .
  • 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone (CAS 343-04-4): Methoxy-substituted derivative .
Property This compound 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
Melting Point (°C) Not available 86–87
Reactivity Electrophilic α-carbon Enhanced solubility due to hydroxyl group

Key Differences :

  • Polarity and Solubility : Hydroxy or methoxy groups increase hydrophilicity, broadening utility in aqueous-phase reactions .

Biological Activity

2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and bromine substitution contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C6H6BrF3O
  • Molecular Weight : 227.01 g/mol
  • Structural Features : The compound contains a bromine atom, a trifluoromethyl group, and a cyclopropyl moiety, which can influence its pharmacokinetic properties and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can act as a modulator for certain receptors, affecting signal transduction pathways that control cell growth and differentiation.

Biological Activity Overview

Research findings indicate that this compound exhibits several biological activities:

Activity TypeObservationsReferences
AntimicrobialDemonstrated effectiveness against various pathogens.
AntiviralInhibitory effects on viral replication in vitro.
CytotoxicityInduced apoptosis in cancer cell lines.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of this compound, the compound showed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for antibiotic development.

Antiviral Properties

Research exploring the antiviral effects demonstrated that the compound inhibited the replication of viruses such as Hepatitis B Virus (HBV) and Epstein-Barr Virus (EBV). The effective concentration (EC50) values were reported at low micromolar ranges, suggesting promising therapeutic applications in viral infections.

Cytotoxic Effects

In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values for various cancer types were significantly lower than those for normal cells, highlighting its selective cytotoxicity.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound is synthesized via bromination of the parent ketone. A typical procedure involves dissolving 1-[1-(trifluoromethyl)cyclopropyl]ethanone in a solvent (e.g., CHCl₃ or Et₂O), followed by dropwise addition of bromine at 0°C. The reaction mixture is stirred at room temperature, quenched with NaHCO₃, extracted, dried, and purified by crystallization. Key Parameters :
  • Temperature : Bromination is exothermic; maintaining 0°C prevents side reactions .
  • Solvent Choice : Et₂O or CHCl₃ optimizes solubility and reaction kinetics .
  • Work-up : Use of NaHCO₃ neutralizes excess HBr, while Na₂SO₄ ensures anhydrous conditions .
ReagentSolventTemperatureYield
Br₂ (1.0 eq)Et₂O0°C → RT85–90%
Br₂ (1.0 eq)CHCl₃0°C → RT80–85%

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • ¹H NMR : The cyclopropane protons appear as multiplets (δ 1.2–1.8 ppm), while the trifluoromethyl (CF₃) group causes splitting in adjacent protons. The α-bromo ketone proton resonates as a singlet near δ 4.3–4.8 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 190–200 ppm, while the CF₃ carbon is split into a quartet (¹J₃C-F ≈ 270 Hz) .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br at ~550 cm⁻¹ .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the reactivity of the α-bromo ketone in nucleophilic substitutions?

  • Methodological Answer : The cyclopropane’s angle strain increases electrophilicity at the α-carbon, accelerating SN₂ reactions. However, steric hindrance from the bulky CF₃ group may favor elimination (E2) over substitution. Strategies to mitigate this:
  • Use polar aprotic solvents (e.g., DMSO) to stabilize transition states .
  • Employ bulky bases (e.g., KOtBu) to reduce steric clashes .
  • Computational studies (DFT) show that CF₃ electron-withdrawing effects lower the LUMO energy, enhancing electrophilicity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from:
  • Impurity in Starting Material : 1-(Trifluoromethyl)cyclopropyl ketone purity affects bromination efficiency. Purify via distillation (bp ~120°C) .
  • Reaction Monitoring : TLC (hexane:EtOAc 4:1) or GC-MS ensures completion before work-up .
  • Crystallization Solvent : EtOH gives higher purity (85–90%) vs. Et₂O (75–80%) due to better solubility differences .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • DFT Calculations : Evaluate hydrolysis pathways at different pH levels. The α-bromo ketone undergoes base-catalyzed hydrolysis (pH > 7) to form carboxylic acids, while acidic conditions (pH < 3) stabilize the compound .
  • MD Simulations : Simulate solvation in water/DMSO mixtures to predict aggregation tendencies .

Data Contradiction Analysis

Q. Why do NMR spectra of similar brominated cyclopropanes show variability in CF₃ splitting patterns?

  • Methodological Answer : Variability arises from:
  • Solvent Effects : CDCl₃ vs. DMSO-d₆ alters hydrogen bonding, affecting coupling constants .
  • Conformational Flexibility : The cyclopropane ring’s puckering modulates CF₃ group orientation, changing splitting patterns. Use variable-temperature NMR to lock conformers .
Compound¹⁹F NMR (δ, ppm)¹H NMR (CF₃ Adjacent Proton)
Target Compound-62.5 (q, J=270)δ 4.37 (s)
2-Bromo-1-(4-CF₃-phenyl)ethanone-63.1 (q, J=272)δ 4.42 (s)

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to volatile bromine byproducts .
  • PPE : Acid-resistant gloves (e.g., nitrile) and goggles .
  • Spill Management : Neutralize with NaHCO₃ before disposal .

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